Isoproturon-didemethyl

Description

Structure

3D Structure

Properties

IUPAC Name |

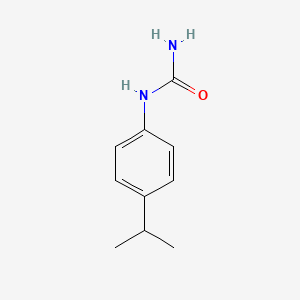

(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBKOIZWGCVCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204592 | |

| Record name | Isoproturon-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56046-17-4 | |

| Record name | (4-Isopropylphenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56046-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproturon-desmethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056046174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoproturon-desmethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Precursors of Isoproturon Didemethyl

Parent Compound Transformation Pathways to Isoproturon-didemethyl

The principal pathway for the formation of this compound from Isoproturon (B30282) is through a step-wise demethylation process.

The degradation of Isoproturon is often initiated by the sequential removal of the two methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. mdpi.comccsenet.org This process of N-demethylation is a key transformation pathway. ccsenet.org The initial step involves the removal of one methyl group, leading to the formation of an intermediate compound. This is followed by the removal of the second methyl group to yield this compound. ccsenet.orgasm.org This pathway has been observed in various environmental matrices, including soil and microbial cultures. asm.orgacs.org

Monodemethyl-isoproturon, also known as N-(4-isopropylphenyl)-N′-methylurea (MDIPU), is the primary and essential intermediate in the formation of this compound. mdpi.comccsenet.orgasm.org The degradation of Isoproturon first leads to the formation of Monodemethyl-isoproturon. mdpi.com This intermediate is then further demethylated to form this compound, also referred to as didesmethyl-isoproturon (DDIPU). asm.orgcabidigitallibrary.org The transient accumulation of Monodemethyl-isoproturon is often observed in degradation studies, confirming its role as a precursor. tandfonline.comresearchgate.net

Consecutive N-Demethylation of Isoproturon

Biosynthetic Routes in Environmental Matrices

Microorganisms play a pivotal role in the transformation of Isoproturon in the environment, utilizing it as a source of carbon and nitrogen.

A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading Isoproturon through demethylation. asm.orgwho.int Several bacterial strains, such as Sphingomonas sp. and Arthrobacter sp., have been identified to metabolize Isoproturon via N-demethylation, leading to the formation of Monodemethyl-isoproturon and subsequently this compound. asm.orgcabidigitallibrary.org Similarly, certain soil fungi, including species of Mortierella, Phoma, and Alternaria, can also carry out N-demethylation, although hydroxylation can be a competing pathway in these organisms. asm.orgnih.gov The efficiency of microbial degradation can be influenced by environmental factors such as pH and temperature. cabidigitallibrary.org Studies with micro-algae like Chlorella kesslerei and Anabaena inaequalis have also demonstrated the metabolic degradation of Isoproturon, involving mono- and di-N-demethylation. nih.govtandfonline.com

The microbial degradation of Isoproturon is facilitated by specific enzymatic systems. Ligninolytic enzymes, such as laccase and manganese peroxidase produced by white-rot fungi, have been shown to be involved in the degradation of Isoproturon. mdpi.comwikipedia.org For instance, a laccase from Trametes versicolor, particularly in the presence of mediators, can effectively degrade Isoproturon. mdpi.comresearchgate.net Cytochrome P450 monooxygenases are another class of enzymes implicated in the initial steps of herbicide degradation in various organisms, including fungi and plants. frontiersin.orgacs.org These enzymes catalyze oxidative reactions, which can include N-demethylation.

Microbial Demethylation Processes

Abiotic Pathways Contributing to Formation

While biological processes are dominant, abiotic factors can also contribute to the formation of this compound. Photodegradation, or the breakdown of compounds by light, has been shown to occur with Isoproturon. asm.orgnih.gov Although Isoproturon is relatively stable to light, under sustained ultraviolet radiation, it can degrade into several products. wikipedia.org Some studies have identified demethylated products as a result of the photolytic process. who.int Another abiotic process is hydrolysis, which occurs slowly in water. who.int Advanced oxidation processes, such as the photo-Fenton reaction, have also been shown to degrade Isoproturon, leading to the formation of intermediates like monodemethylisoproturon and didemethylisoproturon. ut.ac.ir

| Compound Name | Other Names | Role in Pathway |

| Isoproturon | 3-(4-isopropylphenyl)-1,1-dimethylurea | Parent Compound |

| Monodemethyl-isoproturon | N-(4-isopropylphenyl)-N′-methylurea, MDIPU | Intermediate |

| This compound | N-(4-isopropylphenyl)urea, didesmethyl-isoproturon, DDIPU | Final Product |

| 4-isopropylaniline (B126951) | 4-IA | Further degradation product |

| 2-OH-isopropyl-IPU | N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea | Product of parallel pathway |

| 2-OH-monodemethyl-IPU | - | Product of parallel pathway |

| 2-OH-didemethyl-IPU | - | Product of parallel pathway |

| Organism/System | Key Findings | Reference |

| Sphingomonas sp. | Degrades Isoproturon via N-demethylation to MDIPU and DDIPU. | asm.orgcabidigitallibrary.org |

| Arthrobacter sp. | Mineralizes the urea side chain, accumulating 4-isopropylaniline. | asm.org |

| Soil Fungi (Mortierella sp., Phoma cf. eupyrena, Alternaria sp.) | Capable of N-demethylation and hydroxylation of Isoproturon. | asm.orgnih.gov |

| Chlorella kesslerei & Anabaena inaequalis | Metabolize Isoproturon through mono- and di-N-demethylation. | nih.govtandfonline.com |

| Trametes versicolor (laccase) | Degrades Isoproturon, especially with mediators. | mdpi.comresearchgate.net |

| Photodegradation | Can lead to the formation of demethylated products. | who.intwikipedia.org |

| Photo-Fenton Reaction | Degrades Isoproturon to monodemethylisoproturon and didemethylisoproturon. | ut.ac.ir |

Environmental Transformation and Degradation Dynamics of Isoproturon Didemethyl

Biodegradation Mechanisms

The breakdown of Isoproturon-didemethyl in the environment is primarily a biological process driven by microorganisms. mdpi.com This biodegradation is a critical determinant of the compound's persistence and potential for environmental impact. The primary degradation pathway for isoproturon (B30282) involves sequential N-demethylations, leading first to monodemethyl-isoproturon and subsequently to this compound, before the cleavage of the urea (B33335) side chain. mdpi.com

In terrestrial environments, the microbial communities within the soil are the principal agents of this compound degradation. The efficiency of this process is influenced by a variety of factors, including the composition of the microbial population and the interactions between plants and microbes.

Research has successfully isolated and identified specific bacterial strains capable of degrading isoproturon and its metabolites. A notable example is Sphingomonas sp., which has demonstrated the ability to mineralize isoproturon. nih.govnih.gov One particular strain, Sphingomonas sp. strain AK1, was isolated and shown to enhance the degradation of isoproturon in agricultural soil. nih.govebi.ac.uk Inoculation of soil with this strain significantly increased the mineralization of ¹⁴C-labeled isoproturon compared to uninoculated soil. nih.gov Another study isolated an IPU-degrading bacterial culture, designated strain F35, from a fast-degrading soil, which was identified as belonging to the Sphingomonas group. nih.gov While Sphingomonas sp. can degrade isoproturon, some studies suggest it may require the presence of other bacteria or specific amino acids to facilitate the process effectively in a soil environment. nih.gov Other bacteria, such as Arthrobacter sp., have also been identified as capable of mineralizing the urea side chain of isoproturon directly. nih.gov

Table 1: Research Findings on Isoproturon-Degrading Bacterial Strains

| Bacterial Strain | Key Findings | Reference |

|---|---|---|

| Sphingomonas sp. strain AK1 | Enhanced mineralization of isoproturon in agricultural soil. | nih.govebi.ac.uk |

| Sphingomonas sp. strain F35 | Isolated from fast-degrading soil and identified as an IPU-degrader. | nih.gov |

| Sphingomonas sp. strain SRS2 | Requires the presence of other bacteria or specific amino acids for efficient IPU degradation in soil. | nih.gov |

| Arthrobacter sp. | Capable of mineralizing the urea side chain of isoproturon directly. | nih.gov |

| Pseudoxanthomonas sp. K2 | Isolated from herbicide-treated wheat fields and showed capacity to metabolize isoproturon. | d-nb.info |

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity and can significantly impact the degradation of organic compounds like this compound. The rhizo-degradation of isoproturon is dependent on the interactions between plants and soil microbes. acs.org Root exudates, which include low-molecular-weight organic acids, can influence the soil microbial community and its enzymatic activities, thereby affecting herbicide degradation. acs.org For instance, the application of salicylic (B10762653) acid has been shown to enhance the degradation of isoproturon in the rhizosphere of wheat plants. acs.org This enhancement is associated with increased root exudation of organic acids and positive changes in the soil microbial biomass and enzyme activities. acs.org

Table 2: Impact of Salicylic Acid on Isoproturon Residues in Wheat-Planted Soil

| Treatment | Isoproturon Residue (relative to IPU treatment alone) |

|---|---|

| IPU + SA in Rhizosphere Soil | 1.21-fold lower |

| IPU + SA in Bulk Soil | 1.16-fold lower |

| IPU + SA in Non-Rhizosphere Soil | 8.14-fold lower |

Data derived from a study on the effect of salicylic acid on isoproturon degradation in wheat-planted soil. acs.org

Isoproturon and its metabolites, including this compound, are frequently detected in surface and groundwaters, highlighting the importance of understanding their fate in aquatic environments. mdpi.comnih.gov Microbial degradation is a key process for the removal of these compounds from water bodies. nih.gov Studies have shown that indigenous microorganisms in various aquifers, including chalk, limestone, and sandstone, possess the competence to degrade isoproturon. oup.com The degradation in aquatic systems can be influenced by the composition of the microbial community and the local groundwater chemistry. oup.com Photosynthetic microorganisms, such as the green alga Chlorella kesslerei and the cyanobacterium Anabaena inaequalis, have also been shown to metabolize isoproturon, producing metabolites through processes like N-demethylation and hydroxylation. nih.gov The degradation rate by these algae was found to be influenced by pH. nih.gov

Enzymatic Processes in Biodegradation

Hydrolase and Dehydrogenase Activities

The biotic degradation of this compound is predominantly a microbial process, with enzymatic activities playing a central role. asm.orgresearchgate.net The primary enzymatic action responsible for the breakdown of this metabolite is hydrolysis.

Research has identified that the cleavage of the urea side chain from this compound is a hydrolytic step. tum.de Specific enzymes, termed phenylurea hydrolases, are implicated in this transformation. researchgate.net For instance, a bacterial strain identified as Sphingomonas sp. (strain SRS2) has demonstrated the ability to mineralize Isoproturon, with the metabolic pathway proceeding through the formation of monodemethyl-isoproturon (MDIPU) and subsequently this compound (DDIPU). researchgate.net This strain then facilitates the cleavage of the urea moiety from DDIPU. researchgate.net

While the role of hydrolases is well-established, specific information regarding the involvement of dehydrogenase enzymes in the direct transformation of this compound is not extensively documented in current research. The primary enzymatic attack on the demethylated urea structure appears to be hydrolytic.

Further Cleavage of the Urea Side Chain

The cleavage of the urea side chain from this compound is a critical step in the degradation pathway, leading to the formation of less complex molecules. asm.orgccsenet.org This reaction follows the initial N-demethylation steps that convert the parent Isoproturon into its monodemethyl and didemethyl metabolites.

The enzymatic hydrolysis of the urea bond in this compound results in the formation of 4-isopropylaniline (B126951) (4-IA) and other breakdown products. asm.orgresearchgate.net This transformation is a key part of the mineralization pathway observed in soil microorganisms. researchgate.net Studies have shown that certain soil bacteria, such as Sphingomonas sp., are capable of carrying out this degradation sequence. researchgate.net Interestingly, some bacteria, including certain Arthrobacter species, have been found to mineralize the urea side chain directly from the parent compound, accumulating 4-isopropylaniline without the intermediate formation of demethylated products. asm.org

| Step | Precursor Compound | Transformation | Product(s) | Primary Process |

| 1 | Isoproturon | First N-demethylation | Monodemethyl-isoproturon (MDIPU) | Microbial Action |

| 2 | Monodemethyl-isoproturon | Second N-demethylation | This compound (DDIPU) | Microbial Action |

| 3 | This compound | Cleavage of Urea Side Chain | 4-isopropylaniline (4-IA) | Microbial Hydrolysis |

| 4 | 4-isopropylaniline | Ring Mineralization | CO2 and Biomass | Microbial Action |

Abiotic Degradation Pathways

Alongside biotic processes, abiotic factors contribute to the transformation of phenylurea herbicides and their metabolites in the environment. For this compound, these pathways primarily involve its formation from the parent compound via photodegradation and its own subsequent, albeit limited, transformation through non-biological processes.

Photodegradation Mechanisms

Photodegradation, or the breakdown of compounds by light, is a recognized transformation pathway for Isoproturon. asm.org this compound has been identified as a transformation product during the photooxidation of its parent compound. mdpi.com

Studies using advanced oxidation processes (AOPs) such as UV/S₂O₈²⁻ and UV/TiO₂ have shown that the degradation of Isoproturon in aqueous solutions involves dealkylation, leading to the formation of Isoproturon-monodemethyl and this compound. mdpi.com These processes generate highly reactive species like hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, which attack the herbicide molecule. mdpi.com While this compound is a known photoproduct, specific studies detailing its own subsequent photodegradation kinetics and pathways are limited. The general mechanism for phenylurea herbicides suggests that the aromatic ring and remaining side chain would be susceptible to further attack by photochemically generated radicals.

Hydrolytic Stability and Transformation

Chemical hydrolysis, independent of microbial enzymes, is generally not considered a major degradation pathway for the parent compound Isoproturon under typical environmental conditions (pH 5 to 9). ccsenet.org Isoproturon is noted to be very stable to light, acids, and alkalis, though it can be cleaved by strong alkalis with the application of heat. ccsenet.orgnih.gov

Given the stability of the parent molecule, it is inferred that the abiotic hydrolytic stability of this compound is also significant. The primary route for its breakdown is enzymatic hydrolysis by soil microorganisms, which is far more efficient at cleaving the stable urea bond than chemical hydrolysis in water at ambient temperatures and neutral pH. researchgate.nettum.de

Factors Influencing Degradation Rates and Pathways

The rate and dominant pathway for the degradation of this compound are not constant and depend heavily on the surrounding environmental matrix, particularly soil characteristics. researchgate.net

Soil Characteristics (e.g., Organic Matter Content, Clay Content, Compaction)

The physical and chemical properties of soil significantly modulate the persistence and transformation of phenylurea metabolites.

Organic Matter Content: Soil organic matter (SOM) influences pesticide fate through sorption and by affecting microbial activity. tum.de Increased SOM can lead to greater adsorption of compounds like Isoproturon and its metabolites, which may decrease their bioavailability for microbial degradation. researchgate.net Conversely, the addition of certain types of organic matter, especially labile forms, can stimulate the microbial populations responsible for degradation. researchgate.net

Clay Content: Along with organic matter, clay minerals are primary binding agents for pesticides in soil. researchgate.netthejaps.org.pk The sorption of Isoproturon and its metabolites to clay particles can reduce their mobility and leaching potential. thejaps.org.pk However, this binding can also sequester the molecules, making them less accessible to the extracellular enzymes produced by degrading microorganisms, thereby slowing the rate of transformation. researchgate.net

Compaction: The effect of soil compaction on degradation is multifaceted. Some studies have found no significant difference in Isoproturon degradation between uncompacted and moderately compacted soils. researchgate.net Other research indicates that degradation may proceed slightly faster in highly compacted soil, a phenomenon potentially linked to higher soil moisture content which can favor microbial activity. researchgate.netresearchgate.net However, contrasting findings suggest that compaction can also increase the persistence of herbicides by reducing oxygen availability and water movement, which are crucial for aerobic microbial degradation. researchgate.net

The following table summarizes findings on how soil compaction can affect the half-life of the parent compound, Isoproturon, which in turn influences the formation and subsequent degradation of this compound.

| Soil Compaction Level | Bulk Density (g/cm³) | Isoproturon Half-life (DT₅₀) in days (approx.) | Notes |

| Not Compacted | 1.35 | 22 | Baseline degradation. researchgate.net |

| Moderately Compacted | 1.50 | 22 | No significant change in degradation rate compared to not compacted. researchgate.net |

| Highly Compacted | 1.65 | 16 | Degradation was faster, potentially due to higher soil water saturation. researchgate.net |

Environmental Conditions (e.g., Temperature, Moisture, pH)

The degradation of phenylurea herbicides, including the transformation of this compound, is significantly influenced by soil and water conditions. While specific kinetic data for this compound is limited, studies on its parent compound, Isoproturon, provide critical insights into the environmental factors at play. The degradation of Isoproturon is primarily a biological process, and its rate is sensitive to temperature, moisture, and pH, which directly affect microbial activity. ccsenet.org

Research has shown that soils with a higher pH tend to exhibit more rapid biodegradation of Isoproturon. nih.gov In one study, the time to 50% loss (DT50) for Isoproturon varied from 6.5 to 30 days under standardized conditions of 15°C and -33 kPa soil water potential, with faster degradation occurring in soils with higher pH. nih.gov Another study focusing on a specific bacterial strain found that optimal degradation of Isoproturon occurred at a neutral pH of 7.0 and a temperature of 30°C.

A crucial finding in the study of Isoproturon's metabolic pathway is the relative persistence of its metabolites. Research on a highly enriched mixed bacterial culture demonstrated that while the culture could readily mineralize monodemethyl-isoproturon (the precursor to this compound), it was unable to degrade this compound itself when provided as the sole carbon source. nih.gov This indicates that under certain microbial conditions, the degradation of this compound can be a rate-limiting step in the complete mineralization of the parent herbicide, potentially leading to its accumulation in the environment. nih.gov

Table 1: Environmental Factors Influencing the Degradation of the Parent Compound, Isoproturon

| Factor | Optimal Condition/Observation | Impact on Degradation | Source |

| pH | Higher pH | Positively correlated with faster degradation rates. | nih.gov |

| Temperature | 15°C - 30°C | Degradation rates increase with temperature within this optimal range for microbial activity. | nih.gov |

| Moisture | High soil water potential (-33 kPa) | Adequate moisture is essential for microbial degradation processes. | nih.gov |

Presence of Organic Amendments and Other Biotic/Abiotic Stresses

The persistence and transformation of this compound can be altered by the addition of organic matter to the soil and by various environmental stresses. Organic amendments are known to influence pesticide fate primarily by increasing sorption, which can decrease the bioavailability of the compound for microbial degradation. mdpi.com

In a study investigating the effects of multiple stressors, the addition of municipal solid waste compost did not significantly modify the formation rates or the nature of Isoproturon metabolites. mdpi.com Similarly, soil compaction, a physical stress, was found to have no significant effect on the degradation pathway in the same study. mdpi.com However, it is noteworthy that in this particular experiment, this compound and 4-isopropylaniline were not detected, while other minor polar metabolites were observed, suggesting the degradation pathway can vary depending on the specific soil and experimental conditions. mdpi.com

Biotic factors, particularly the composition of the soil microbial community, are paramount. The inability of certain bacterial cultures to degrade this compound highlights the specialized enzymatic machinery required for its breakdown. nih.gov This suggests that in soils lacking competent microorganisms, this compound may be significantly more persistent than its precursors. nih.gov

Table 2: Influence of Stresses on the Degradation Pathway of Isoproturon

| Stress Factor | Observed Effect | Implication for this compound | Source |

| Organic Amendment (Compost) | Did not significantly modify metabolite formation rates. | Suggests that the presence of this type of compost may not alter the rate of this compound formation or subsequent transformation. | mdpi.com |

| Soil Compaction | Did not significantly modify the fate of Isoproturon or its metabolites. | Indicates that physical stress from compaction may not be a primary driver of this compound transformation dynamics. | mdpi.comresearchgate.net |

| Biotic Factors (Microbial) | Some bacterial cultures capable of degrading monodemethyl-isoproturon cannot degrade this compound. | Highlights the potential for this compound to persist in environments lacking specific microbial degraders. | nih.gov |

Formation of Subsequent Transformation Products from this compound

Once formed, this compound undergoes further transformation in the environment. The degradation pathways lead to the formation of other metabolites, primarily through hydrolysis or oxidation. These subsequent products are often more polar than the parent compounds.

Formation of 4-Isopropylaniline

The principal and most well-documented transformation product of this compound is 4-isopropylaniline. ccsenet.orgresearchgate.net This transformation occurs through the cleavage of the urea side chain from the this compound molecule. ccsenet.org The complete metabolic pathway for Isoproturon mineralization by certain bacteria, such as Sphingomonas sp., involves this step, where Isoproturon is first demethylated to monodemethyl-isoproturon, then to this compound, which is subsequently hydrolyzed to 4-isopropylaniline before the eventual mineralization of the aromatic ring. nih.gov However, the formation of 4-isopropylaniline is not always observed, and in some soil studies, it was not detected despite being a known metabolite in the pathway. mdpi.com

Identification of Other Polar Metabolites

In addition to the formation of 4-isopropylaniline, another significant transformation pathway for Isoproturon metabolites involves hydroxylation. Fungi, in particular, have been identified as playing a major role in producing hydroxylated metabolites of Isoproturon in soil. nih.govnih.gov Studies have identified several hydroxylated derivatives, including those formed on the demethylated structures. nih.govoup.com

Specifically, the metabolite 2-OH-didemethyl-isoproturon has been identified in soil extracts following the application of Isoproturon. acs.org Its structure indicates that this compound can be hydroxylated on the isopropyl side chain. This suggests a parallel degradation pathway for this compound, where it can be either hydrolyzed to 4-isopropylaniline or hydroxylated to form other polar metabolites.

Table 3: Identified Transformation Products Formed from this compound

| Transformation Product | Formation Pathway | Source |

| 4-Isopropylaniline | Hydrolysis (cleavage of the urea side chain) | ccsenet.orgresearchgate.netnih.gov |

| 2-OH-didemethyl-isoproturon | Hydroxylation of the isopropyl side chain | nih.govacs.org |

Environmental Occurrence, Distribution, and Transport of Isoproturon Didemethyl

Detection and Monitoring in Soil Systems

The fate and transport of Isoproturon-didemethyl in the terrestrial environment are governed by a complex interplay of soil properties, microbial activity, and agricultural management practices.

Following the application of isoproturon (B30282) to agricultural fields, its degradation to metabolites like this compound begins, primarily in the biologically active topsoil. Studies have shown that the parent compound, isoproturon, is often detected at higher concentrations in the upper soil layers (0-10 cm and 10-20 cm) for several weeks after application. pjoes.com While specific quantitative data for this compound distribution is less commonly reported, its formation from isoproturon implies its initial appearance in the topsoil.

The vertical movement of this compound into subsoil layers is influenced by factors such as soil type, organic matter content, and water infiltration. In soils with higher organic carbon content, there is a greater tendency for pesticide retention in the topsoil layer. researchgate.net However, the mobility of these compounds can lead to their leaching into deeper soil profiles over time, posing a potential risk to groundwater resources. One study noted that while the parent isoproturon and its primary metabolite, monodemethyl-isoproturon, were largely adsorbed to soil particles, another more polar metabolite was found predominantly in the soil solution, suggesting a higher potential for movement. service.gov.uk

Table 1: Illustrative Distribution of Phenylurea Herbicide Residues in Soil Layers This table provides a generalized view of how phenylurea herbicides and their metabolites may be distributed in the soil profile based on available research. Specific concentrations can vary significantly based on application rates, soil type, climate, and time since application.

| Soil Layer | Potential Relative Concentration of this compound | Factors Influencing Concentration |

| Topsoil (0-15 cm) | Higher | Zone of initial application and highest microbial activity leading to metabolite formation. Higher organic matter can increase sorption. |

| Subsoil (15-30 cm) | Lower to Moderate | Leaching from topsoil due to rainfall and irrigation. Lower microbial activity may slow further degradation. |

Studies have indicated that while the parent compound may dissipate, its metabolites can be detected in the soil. In one study, while this compound was not observed, its precursor, monodemethyl-isoproturon, was identified as the major metabolite, constituting between 37.7% and 65.9% of the extractable residues. mdpi.com The accumulation of this compound is dependent on the rate of its formation from monodemethyl-isoproturon and its subsequent degradation. The binding of these metabolites to soil organic matter can lead to the formation of non-extractable residues, contributing to their longer-term presence in the soil environment. mdpi.com

Agricultural practices, particularly tillage, can significantly influence the fate and transport of pesticide residues, including this compound. Conservation tillage practices, such as no-till, are known to alter soil properties compared to conventional tillage (ploughing). lamolina.edu.pewho.int

No-till systems often result in higher organic carbon content and microbial biomass in the surface soil layer due to the retention of crop residues. europa.eu This can lead to increased sorption and potentially altered degradation rates of pesticides and their metabolites. Research comparing tillage systems has shown that conservation tillage can increase the retention of some pesticides in the topsoil. europa.eu This increased retention in the surface layer under no-till may reduce the leaching of metabolites like this compound to lower soil profiles. Conversely, the macropore structures that can develop in no-till soils might, under certain conditions, facilitate the rapid transport of water and dissolved chemicals to deeper layers. europa.eu

One study on the fate of isoproturon under different stress conditions found that organic amendment, a common practice in some farming systems, did not significantly alter the formation rates or the nature of its metabolites, including the non-detection of this compound in that specific experiment. mdpi.com However, it was suggested that organic amendments could act as a buffer regarding the impact of isoproturon and its metabolites on soil enzyme activity. mdpi.com

Accumulation and Persistence in Agricultural Soils

Occurrence in Aquatic Environments

Due to its formation in agricultural soils and the mobility of its parent compound, this compound can be transported into various aquatic environments.

Isoproturon and its metabolites are frequently detected in surface waters, particularly in regions with intensive agriculture. emblasproject.org Runoff from treated fields is a primary pathway for the entry of these compounds into rivers, streams, and lakes. Monitoring data from Europe has consistently shown the presence of isoproturon in surface water bodies. nih.gov For instance, in Germany, concentrations of the parent compound, isoproturon, between 0.1 and 0.125 µg/L have been recorded in surface water. emblasproject.org A monitoring study in the Kherson region of Ukraine also listed this compound as a detected compound in surface water.

The concentration of these substances in surface water can fluctuate seasonally, often peaking after application periods and significant rainfall events. The European Union has established environmental quality standards for certain pesticides in surface waters to protect aquatic ecosystems.

Table 2: Reported Detections of Isoproturon and its Metabolites in Surface Water This table includes data for the parent compound Isoproturon as specific concentration data for this compound is limited in the provided search results. The presence of the parent compound often implies the potential presence of its metabolites.

| Location | Compound | Concentration Range | Year of Data | Source |

| Germany | Isoproturon | 0.1 - 0.125 µg/L | - | emblasproject.org |

| England and Wales | Commonly Found Pesticides (including Isoproturon) | 6.0% of samples > 0.1 µg/L | 2007 | nih.gov |

| Kherson Region, Ukraine | This compound | Detected (concentration not specified) | 2023 |

The potential for groundwater contamination by mobile and persistent pesticides and their metabolites is a significant environmental concern. Isoproturon and its transformation products, including this compound, have been detected in groundwater samples across various studies. mdpi.comemblasproject.org This indicates that these compounds can leach through the soil profile and reach underlying aquifers.

A study in Switzerland that screened for a wide range of pesticide transformation products in groundwater identified this compound. mdpi.com The study highlighted that pesticide transformation products could be found at higher concentrations than their parent compounds, underscoring their importance for groundwater quality monitoring. mdpi.com In Germany, isoproturon has been detected in groundwater at concentrations between 0.05 and 0.1 µg/L. emblasproject.org The European Union has set a general precautionary limit for individual pesticides and their relevant metabolites in groundwater at 0.1 µg/L.

Table 3: Reported Detections of Isoproturon and its Metabolites in Groundwater This table includes data for the parent compound Isoproturon as specific concentration data for this compound is limited in the provided search results. The presence of the parent compound often implies the potential presence of its metabolites.

| Location | Compound | Concentration Range | Year of Data | Source |

| Germany | Isoproturon | 0.05 - 0.1 µg/L | - | emblasproject.org |

| Switzerland | This compound | Detected (concentration not specified) | 2019 | mdpi.com |

| Europe | Pesticides (general) | 4% to 13% of monitoring sites with exceedances of 0.1 µg/L | 2013-2022 |

Distribution in Water Sediments

The distribution of this compound in water sediments is intrinsically linked to the fate of its parent compound, Isoproturon. Studies on Isoproturon have shown its tendency to persist in aquatic environments. For instance, the half-life of Isoproturon in water sediments can be as long as 149 days. core.ac.uk While much of the parent compound remains in the water column, a portion, estimated at a maximum of 15%, partitions into the sediment. nih.gov

The degradation of Isoproturon in both soil and water leads to the formation of this compound. who.intslu.seasm.org Consequently, the presence of Isoproturon in sediments implies the potential for the in-situ formation and accumulation of this compound. Low concentrations of this compound have been detected in agricultural soils treated with Isoproturon, suggesting its potential to be transported to and accumulate in the sediments of nearby water bodies. nih.gov However, specific quantitative data on the concentrations of this compound in water sediments remain limited in scientific literature.

Environmental Mobility and Leaching Potential

The environmental mobility and leaching potential of a chemical are crucial factors in determining its risk of contaminating water resources. As a transformation product, the mobility of this compound is often considered in the context of its parent compound. Transformation products of pesticides are often more polar than the parent compound, which can increase their mobility and leaching potential. thejaps.org.pk

A laboratory study using soil columns provided direct evidence of the leaching potential of this compound. In this study, after the application of Isoproturon to the soil columns, the leachate was collected and analyzed. This compound was detected in the leachate, with a total recovery of 1.5% of the initially applied Isoproturon. thejaps.org.pk This finding confirms that this compound is mobile in the soil and has the potential to be leached into deeper soil layers and eventually into groundwater.

Table 1: Leaching Potential of Isoproturon and its Metabolites in a Laboratory Soil Column Study

| Compound | Overall Recovery in Leachate (% of applied Isoproturon) |

|---|---|

| Isoproturon (IPU) | 3.1% |

| Isoproturon-monodemethyl (MDIPU) | 2.5% |

| This compound (DDIPU) | 1.5% |

Data sourced from a laboratory simulation study on the leaching of priority pesticides and their transformation products in sandy clay loam soil. thejaps.org.pk

Leaching to Groundwater

The potential for this compound to leach into groundwater is a significant environmental concern. Its detection in groundwater samples serves as direct evidence of its mobility and persistence in the subsurface environment.

A study conducted in Switzerland that screened for a wide range of pesticides and their transformation products in groundwater unequivocally identified this compound in several samples. eawag.ch This detection confirms that under real-world agricultural conditions, this compound can be transported through the soil profile and contaminate underlying aquifers.

Furthermore, research in various UK aquifers, including chalk, sandstone, and limestone, has demonstrated the biodegradation of Isoproturon, which was confirmed by the formation of its metabolites, monodesmethyl-isoproturon and didesmethyl-isoproturon. nih.gov The presence of these degradation pathways within aquifers suggests that even if the parent compound is the primary contaminant reaching the groundwater, subsequent transformation can lead to the in-situ formation of this compound. While the presence of this compound in groundwater is established, comprehensive data on its concentration levels across different geographical regions and hydrogeological settings are not yet widely available.

Runoff into Surface Waters

In addition to leaching, surface runoff is another critical pathway for the transport of pesticides and their metabolites from agricultural fields to adjacent water bodies. The mobility of Isoproturon and its transformation products, including this compound, makes them susceptible to being carried by runoff water, particularly following significant rainfall events. nih.gov

Studies have shown that heavy precipitation shortly after the application of Isoproturon can lead to the rapid transport of both the parent compound and its metabolites into surface waters. nih.gov One study specifically noted the detection of trace amounts of this compound in a creek adjacent to a field treated with Isoproturon, providing direct evidence of its transport via runoff. researchgate.net The amount of runoff and the concentration of the transported chemicals are influenced by various factors, including the intensity of the rainfall, the slope of the land, soil type, and agricultural practices.

Adsorption and Desorption Dynamics in Soil and Sediment

The adsorption and desorption behavior of a chemical in soil and sediment governs its mobility and bioavailability. These processes are quantified by the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc). ecetoc.org For the parent compound, Isoproturon, these values have been extensively studied. Isoproturon generally exhibits moderate mobility in soil, with reported Koc values around 126, indicating some potential for adsorption to suspended solids and sediment. nih.gov The adsorption of Isoproturon is influenced by the organic carbon content of the soil, with higher organic carbon leading to greater adsorption. slu.senih.govresearchgate.net

Despite the importance of these parameters, there is a notable lack of specific data in the scientific literature for the adsorption and desorption coefficients (Kd and Koc) of this compound. As a more polar metabolite, it is anticipated that this compound would have a lower affinity for soil and sediment particles compared to its parent compound, Isoproturon. This would result in lower Kd and Koc values, indicating higher mobility and a greater potential for leaching and runoff. However, without experimental data, this remains a reasonable but unconfirmed hypothesis. The absence of this critical data represents a significant gap in the comprehensive environmental risk assessment of this compound.

Table 2: Adsorption Characteristics of Isoproturon

| Compound | Property | Value | Implication |

|---|---|---|---|

| Isoproturon | Koc (L/kg) | ~126 | Moderate mobility in soil |

| This compound | Koc (L/kg) | Data not available | Expected to be lower than Isoproturon, indicating higher mobility |

Isoproturon data sourced from PubChem. nih.gov this compound information is based on general principles of metabolite behavior.

Analytical Methodologies for Environmental Monitoring of Isoproturon Didemethyl

Sample Preparation Techniques for Diverse Environmental Matrices

The initial and most critical step in the analytical workflow is the extraction and purification of Isoproturon-didemethyl from the environmental sample. The choice of technique depends heavily on the matrix's physical and chemical properties.

Extracting this compound from solid matrices like soil and sediment requires methods that can efficiently desorb the analyte from particulate matter.

One common approach is ultrasonic extraction . In this method, soil samples are typically extracted multiple times with a solvent mixture, such as acetone (B3395972) and water, using sonication to facilitate the release of the target compound. acs.org The combined extracts are then filtered and concentrated before further cleanup. acs.org

Another powerful technique is Pressurised Liquid Extraction (PLE) . This method uses solvents at elevated temperatures and pressures to enhance extraction efficiency. For instance, a mixture of acetone and water under high pressure (e.g., 100 atm) and temperature (e.g., 50°C) has been successfully used to extract phenylurea metabolites from soil. capes.gov.br The resulting extract is then ready for purification.

A study by Dagnac et al. (2004) optimized a PLE method for the simultaneous extraction of several pesticides and their metabolites, including didesmethyl-isoproturon, from various soil types. capes.gov.br The method demonstrated average extraction recoveries above 85% for most compounds, although it was noted to be lower for didesmethyl-isoproturon specifically. capes.gov.br

| Parameter | Ultrasonic Extraction acs.org | Pressurised Liquid Extraction (PLE) capes.gov.br |

| Sample Size | 10 g | 15 g |

| Solvent | Acetone-water (3:1, v/v) | Acetone |

| Extraction Process | Three cycles of 30 min ultrasonic extraction | Three cycles of 3 min at 50°C |

| Pressure | N/A | 100 atm |

| Post-extraction | Centrifugation, filtration, rotary evaporation | N/A |

For aqueous matrices, Solid Phase Extraction (SPE) is the most widely employed technique for the pre-concentration and cleanup of this compound and other polar pesticides. researchgate.netepa.gov SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation. researchgate.net

The process involves passing a water sample through a cartridge packed with a solid sorbent material. The target analytes are retained on the sorbent while the bulk of the water and interfering substances pass through. The retained analytes are then eluted with a small volume of an organic solvent. researchgate.net

Various sorbent materials are available, with polymeric phases like Oasis HLB (Hydrophilic-Lipophilic Balanced) and chemically modified polystyrene-divinylbenzene being common choices for polar compounds. researchgate.netusgs.gov C18 (octadecyl-bonded silica) is also frequently used. acs.org After loading the sample, the cartridge is often washed and dried before the final elution with a solvent like methanol (B129727). acs.orgresearchgate.net

| Parameter | Method 1 researchgate.net | Method 2 acs.org |

| SPE Cartridge | Oasis HLB | LC-C18 |

| Sample Volume | 500 mL | Not specified |

| Conditioning | Methanol, then HPLC-grade water | Not specified |

| Elution Solvent | Methanol | Methanol |

| Post-Elution | Evaporation to 0.5 mL | Collection for analysis |

Extraction from Soil and Sediment Samples

Chromatographic Separation Techniques

Following sample extraction and cleanup, chromatographic techniques are used to separate this compound from other co-extracted compounds before detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea herbicides and their metabolites. nih.govagriculturejournals.cz The separation is typically achieved using a reverse-phase column, most commonly a C18 column. nih.govmdpi.comoup.com

The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govmdpi.com The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (changing mobile phase composition over time) to optimize the resolution of different metabolites. nih.gov For example, one study reported a retention time of 22 minutes for didemethyl-isoproturon using a C18 column and a methanol/water mobile phase. mdpi.com Another method using a gradient of acetonitrile and water reported a retention time of 17.8 minutes for DDIPU (didesmethyl-isoproturon). nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. ijsrtjournal.com By using columns packed with smaller particles (<2 µm), UPLC systems operate at much higher pressures, resulting in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times. ijsrtjournal.com This is particularly advantageous for complex environmental samples containing numerous compounds.

A study investigating the degradation of Isoproturon (B30282) utilized UPLC to separate its metabolites, including didemethyl-IPU. acs.org The separation was performed on an XBridge C18 column with a gradient elution program using acetonitrile and water with 0.1% formic acid. acs.org This high-resolution technique allowed for the clear separation and subsequent identification of five different metabolites within a 27-minute run time. acs.org

High-Performance Liquid Chromatography (HPLC)

Spectrometric Detection and Quantification

The final step in the analytical process is the detection and quantification of the separated this compound. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the preferred detection method due to its high sensitivity and selectivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and quantification of trace-level contaminants. capes.gov.bragriculturejournals.cz In this technique, after separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to this compound ([M+H]+ at m/z 179.1179) is selected. nih.govacs.org This precursor ion is then fragmented, and specific product ions are monitored, providing a high degree of certainty in identification and reducing matrix interference. acs.org For example, collision-induced dissociation (CID) is used to fragment the precursor ion, with a collision energy of around 35% being reported for this compound. nih.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, further enhancing the confidence in compound identification, especially in non-target screening approaches. acs.orglcms.cz Studies have successfully employed UPLC-TOF-MS/MS to identify Isoproturon metabolites, operating in positive electrospray ionization mode and scanning a mass range of m/z 50 to 1,000. acs.org

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Findings | Reference |

| LC-ESI-ITFT | Positive (ESI) | 179.1179 | Provided detailed fragmentation data for this compound. | nih.gov |

| UPLC-TOF-MS/MS | Positive (ESI) | [M+H]+ | Characterized five intermediate metabolites of Isoproturon, including didemethyl-IPU. | acs.org |

| LC-MS/MS | Positive | Not specified | Used for analysis of phenylurea metabolites in soil extracts. | capes.gov.br |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the analysis of pesticide residues, including this compound. LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection provided by a mass spectrometer.

In a typical LC-MS setup for the analysis of this compound, the sample extract is first injected into the LC system. A reversed-phase C18 column is commonly used to separate the analyte from other compounds in the sample matrix based on its physicochemical properties. mdpi.comoup.comnih.gov

Tandem mass spectrometry (MS/MS) offers an additional layer of selectivity and is crucial for confirming the identity of the analyte and reducing matrix interference. In MS/MS, a precursor ion corresponding to the mass of this compound ([M+H]⁺ with m/z 179.1179) is selected in the first mass analyzer. nih.gov This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM) when using a triple quadrupole instrument, provides a highly specific "fingerprint" for the target compound, significantly enhancing the confidence in its identification and quantification, especially in complex samples like soil or wastewater. mdpi.com For instance, an HPLC-MS/MS method was developed for the analysis of the parent compound Isoproturon in poppy seeds, a challenging matrix, demonstrating the power of this technique for residue analysis. researchgate.netagriculturejournals.cz

The ionization source plays a key role in generating ions from the analyte. Electrospray ionization (ESI) is a common choice for phenylurea herbicides and their metabolites due to its soft ionization nature, which typically results in a strong signal for the protonated molecule [M+H]⁺. acs.orgrsc.org Atmospheric pressure chemical ionization (APCI) has also been successfully used for the analysis of Isoproturon. researchgate.net

| Parameter | Description | Typical Value/Setting for this compound | Reference |

|---|---|---|---|

| Precursor Ion (m/z) | The mass-to-charge ratio of the intact molecule selected for fragmentation. | 179.1179 ([M+H]⁺) | nih.gov |

| Ionization Mode | The method used to create ions from the analyte molecules. | Positive Electrospray Ionization (ESI) | acs.org |

| Chromatographic Column | The stationary phase used to separate the analyte from the matrix. | Reversed-phase C18 | oup.comnih.gov |

| Detection Mode | The mass spectrometry technique used for detection and quantification. | Tandem MS (MS/MS) or Multiple Reaction Monitoring (MRM) | mdpi.comnih.gov |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a type of high-resolution mass spectrometry (HRMS) that offers significant advantages for environmental analysis. A Q-TOF instrument combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup allows for both the selection of precursor ions and the high-resolution, accurate mass measurement of both precursor and product ions.

The primary advantage of Q-TOF for the analysis of this compound is its ability to provide the exact mass of the detected ions with a high degree of accuracy (typically with errors of less than 5 ppm). ethz.ch This capability is extremely valuable for the unambiguous identification of the analyte, as it allows for the determination of its elemental composition. For example, a study on the degradation of Isoproturon in the wheat rhizosphere utilized UPLC-Q-TOF-MS/MS to identify its degradation products, including, by inference, this compound. acs.org The high mass accuracy helps to distinguish the target compound from other co-eluting matrix components that may have the same nominal mass but a different elemental formula.

Furthermore, Q-TOF instruments can be operated in a non-targeted screening mode. In this mode, the instrument acquires full-scan mass spectra of all ions within a specified mass range, creating a comprehensive digital record of the sample's composition at the time of analysis. acs.orgresearchgate.net This is particularly useful in environmental monitoring for retrospectively searching for compounds that were not initially targeted, such as other transformation products of Isoproturon or entirely different contaminants.

Method Validation and Quality Assurance in Environmental Analysis

To ensure that the data generated from the analysis of this compound are reliable and defensible, the analytical methods must be rigorously validated. Method validation is the process of demonstrating that a method is suitable for its intended purpose. Key validation parameters include the limits of detection and quantification, accuracy, and precision.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

These limits are crucial in environmental monitoring, as the concentrations of this compound can be very low, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. For the parent compound Isoproturon, methods have been developed with detection limits between 10 and 100 ng/L in water. who.int In another study focusing on Isoproturon determination using a spectrofluorimetric method, the LOD was reported as 0.144 µg/mL, and the LOQ was 0.437 µg/mL. researchgate.netnih.gov For an HPLC-MS/MS method for Isoproturon in a complex matrix like poppy seeds, a detection limit of 0.01 mg/kg was achieved. researchgate.net While specific LOD and LOQ values for this compound will vary depending on the instrument and matrix, these examples for the parent compound illustrate the sensitivity levels achievable with modern analytical methods.

Accuracy refers to the closeness of a measured value to the true or accepted value. In environmental analysis, it is often assessed through recovery experiments. A sample matrix (e.g., surface water, soil) is spiked with a known amount of the analyte (this compound), and the sample is then processed and analyzed. The percentage of the spiked amount that is measured is the recovery.

Precision describes the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to a homogenous sample. It is usually expressed as the relative standard deviation (RSD) of the results.

Environmental matrices are inherently complex and variable, containing a wide range of organic and inorganic constituents that can interfere with the analysis. These matrix effects can suppress or enhance the analyte signal, leading to inaccurate results. Therefore, it is essential to evaluate accuracy and precision in the specific matrix of interest. For example, a study on Isoproturon determination in various matrices reported recovery percentages ranging from 85.00% ± 1.2% to 96.00% ± 0.5%, indicating good accuracy. researchgate.netnih.gov An HPLC-MS/MS method for Isoproturon in a difficult matrix demonstrated a recovery of 84% and a repeatability (a measure of precision) of 7% RSD. researchgate.net A comprehensive method for various contaminants reported that for a method to be considered satisfactory, accuracy should be between 70% and 130%, with precision (RSD) being less than 20% at the LOQ levels. mdpi.com

| Analyte/Method | Matrix | LOD | LOQ | Accuracy (Recovery %) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|

| Isoproturon/Spectrofluorimetry | Various | 0.144 µg/mL | 0.437 µg/mL | 85.0 - 96.0 | - | researchgate.netnih.gov |

| Isoproturon/HPLC-MS/MS | Poppy Seeds | 0.01 mg/kg | - | 84.0 | 7.0 | researchgate.net |

| General Contaminants/UHPLC-MS/MS | Water | 2 - 50 ng/L | - | 70 - 130 | <20 | mdpi.com |

Ecological Relevance and Fate Assessment of Isoproturon Didemethyl

Role as a Transformation Product in Environmental Risk Assessment Models

Environmental risk assessments for pesticides are increasingly required to consider major metabolites. europa.eu The detection of Isoproturon-didemethyl in environmental samples necessitates its inclusion in these models to accurately predict the long-term consequences of Isoproturon (B30282) use. amazonaws.com Regulatory frameworks for environmental risk assessment often mandate the evaluation of transformation products that are formed in significant amounts or are more persistent or toxic than the parent substance. europa.eu

Contribution to the Overall Environmental Burden of Isoproturon Residues

This compound contributes to the total environmental residue burden originating from the application of Isoproturon. ccsenet.org The primary degradation pathway for Isoproturon in soil involves the sequential removal of methyl groups from the urea (B33335) side chain, leading first to the formation of monodemethyl-isoproturon and subsequently to this compound. ccsenet.orgmdpi.com This process means that even after the parent Isoproturon has degraded, its transformation products, including this compound, can persist in the environment. tandfonline.com

The extent of this compound formation and its persistence are influenced by various soil properties and environmental conditions. oup.commst.dk For instance, studies have shown that this compound can be detected in soil extracts following the application of Isoproturon. tandfonline.comredalyc.org In some cases, didemethyl-isoproturon was detected in methanol (B129727) extracts of soil on day 3 of incubation, accounting for a small percentage of the extracted radiolabeled carbon. redalyc.org The presence of these metabolites is a crucial factor in understanding the complete picture of soil and water contamination following the use of Isoproturon.

Comparative Environmental Behavior with Isoproturon and other Metabolites

The environmental behavior of this compound can differ from that of its parent compound, Isoproturon, and its precursor metabolite, monodemethyl-isoproturon. These differences are often related to their physicochemical properties, which influence their sorption, mobility, and degradation rates in soil and water.

One study noted that while Isoproturon and monodemethyl-isoproturon were primarily adsorbed by the soil, another metabolite was found mainly in the soil solution, indicating differences in mobility. researchgate.net Generally, the degradation of phenylurea herbicides can lead to metabolites with varying sorption characteristics. oup.com For example, the aniline (B41778) metabolite of Isoproturon, 4-isopropylaniline (B126951), which can be formed from the hydrolysis of this compound, may be irreversibly bound to soil organic matter. ccsenet.orgoup.com

The degradation of Isoproturon to this compound is a microbially mediated process. nih.govnih.gov The rate of formation and subsequent degradation of this compound can vary depending on the microbial communities present in the soil. researchgate.net

| Compound | Degradation Pathway | Key Behavioral Aspects |

| Isoproturon | Undergoes sequential N-demethylation and hydroxylation. ccsenet.orgnih.gov | Parent compound, moderately mobile in soil. who.int |

| Monodemethyl-isoproturon | Intermediate in the degradation to this compound. mdpi.com | Often the main metabolite found in soil. mdpi.comtandfonline.com |

| This compound | Formed from monodemethyl-isoproturon. nih.govmdpi.com | Can be further hydrolyzed to 4-isopropylaniline. ccsenet.org |

| 4-isopropylaniline | Formed from the hydrolysis of the phenylurea structure. ccsenet.org | May bind irreversibly to soil organic matter. oup.com |

Implications for Soil Enzyme Activities and Microbial Functioning

The presence of Isoproturon and its metabolites, including this compound, can have implications for soil health by affecting microbial communities and their enzymatic activities. Soil enzymes are sensitive indicators of changes in soil quality and can be influenced by the presence of xenobiotics.

Research has indicated that while Isoproturon itself may not inhibit certain enzyme activities, its metabolites, monodemethyl-isoproturon and this compound, have been shown to inhibit various enzyme activities. mdpi.com However, the specific impact can vary depending on the enzyme and soil conditions. For example, one study found that Isoproturon increased urease activity in unamended soils, and suggested that its metabolites might have a similar effect. mdpi.com Conversely, the same study noted that in soils amended with compost, neither Isoproturon nor its metabolites had a significant effect on urease activity, suggesting that organic matter can act as a buffer. mdpi.com

| Enzyme Activity | Effect of Isoproturon | Effect of this compound (and Monodemethyl-isoproturon) | Reference |

| Various Enzymes | No inhibition observed in one study. | Shown to inhibit various enzyme activities. | mdpi.com |

| Urease | Increased activity in unamended soils; no effect in amended soils. | Suggested to have a similar positive effect as Isoproturon in unamended soils. | mdpi.com |

| Dehydrogenase | Decreased activity. | Not specifically detailed, but overall microbial activity is affected. | acs.org |

| Phenol Oxidase | Decreased activity. | Not specifically detailed, but overall microbial activity is affected. | acs.org |

Research Gaps and Future Directions in Isoproturon Didemethyl Studies

Elucidation of Complete Transformation Pathways and Unidentified Metabolites

The primary degradation pathway of Isoproturon (B30282) involves a stepwise demethylation process, first forming Monodemethyl-isoproturon (MDIPU) and subsequently Isoproturon-didemethyl (DDIPU). ccsenet.org This is followed by the hydrolysis of the urea (B33335) side chain, which results in the formation of 4-isopropylaniline (B126951) (4-IA). ccsenet.org However, the complete transformation pathway is more complex and not fully elucidated.

Several studies have pointed to the existence of other metabolites. For instance, hydroxylation of the isopropyl side chain of Isoproturon has been identified as a parallel pathway, leading to the formation of hydroxylated metabolites. nih.gov Soil fungi have been shown to produce both 1-OH and 2-OH metabolites of Isoproturon. nih.gov Furthermore, research has detected other transformation products, including 2-OH-isopropyl-IPU, 2-OH-monodemethyl-IPU, and 2-OH-didemethyl-IPU. acs.org The degradation of Isoproturon in resistant plant species has also revealed the presence of hydroxylated isoproturon, a carboxylic acid metabolite, and other unidentified metabolites.

A significant research gap lies in the comprehensive identification and characterization of all transformation products of Isoproturon, including those that are currently unknown or have only been tentatively identified. acs.org Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to fully map the degradation pathways and identify all intermediate and final metabolites of this compound under various environmental conditions.

Table 1: Known and Suspected Metabolites in the Isoproturon Transformation Pathway

| Compound Name | Abbreviation | Role in Pathway |

| Isoproturon | IPU | Parent Compound |

| Monodemethyl-isoproturon | MDIPU | Primary Metabolite |

| This compound | DDIPU | Secondary Metabolite |

| 4-isopropylaniline | 4-IA | Hydrolysis Product of DDIPU |

| 2-OH-isopropyl-IPU | - | Hydroxylated Metabolite |

| 2-OH-monodemethyl-IPU | - | Hydroxylated Metabolite |

| 2-OH-didemethyl-IPU | - | Hydroxylated Metabolite |

| 1-OH-isoproturon | 1-OH-IPU | Hydroxylated Metabolite |

| 2-OH-isoproturon | 2-OH-IPU | Hydroxylated Metabolite |

Long-Term Environmental Persistence and Bioavailability in Diverse Ecosystems

The environmental persistence of Isoproturon and its metabolites is a significant concern due to their potential for long-term contamination. Isoproturon itself is mobile in soil and has been detected in both surface and groundwater. who.int Its half-life in soil is approximately 40 days, while in water it can be around 30 days. coastalwiki.orgresearchgate.net However, there is a lack of specific data on the long-term persistence and bioavailability of this compound in diverse ecosystems.

The formation of non-extractable, or bound, residues is a crucial factor in the long-term fate of these compounds. While this process can decrease the immediate bioavailability and toxicity of pesticides, these bound residues could be released over time, leading to delayed environmental contamination. mdpi.com The bioavailability of Isoproturon and its metabolites is influenced by soil properties, such as organic matter content, which can affect their sorption and mobility. mdpi.com

Future research should focus on determining the half-life and degradation kinetics of this compound in a variety of soil types and aquatic environments. Long-term studies are needed to understand the fate of bound residues and their potential for remobilization. Furthermore, investigating the bioavailability of this compound to different organisms in various ecosystems is crucial for assessing its ecotoxicological risk.

Development of Advanced Remediation Strategies for Isoproturon and its Metabolites

Considering the environmental concerns associated with Isoproturon and its metabolites, the development of effective remediation strategies is paramount. Traditional methods like photodecomposition and volatilization are often not suitable for widespread, low-concentration contamination. ccsenet.org Therefore, research has shifted towards more advanced and environmentally friendly techniques.

Bioremediation , which utilizes the metabolic capabilities of microorganisms, is a promising approach. nih.gov Several bacterial strains, such as Sphingomonas sp., have been isolated that can mineralize Isoproturon and its demethylated products. nih.govPhytoremediation , the use of plants to remove pollutants, is another innovative strategy.

Advanced Oxidation Processes (AOPs) , such as photocatalysis, have also shown potential for the degradation of Isoproturon. mdpi.com For example, Ag3PO4/SnO2 nanocomposites have demonstrated high efficiency in the photocatalytic degradation of Isoproturon under light irradiation. nih.gov

Future research should continue to explore and optimize these advanced remediation technologies. This includes screening for and engineering microorganisms with enhanced degradation capabilities for Isoproturon and its metabolites, including this compound. Further development of novel photocatalysts and investigation into combined remediation approaches (e.g., microbial-plant synergism) could lead to more effective and sustainable solutions for contaminated sites.

Table 2: Advanced Remediation Strategies for Isoproturon and its Metabolites

| Remediation Strategy | Description | Key Findings |

| Bioremediation | Use of microorganisms to degrade pollutants. | Sphingomonas sp. can mineralize Isoproturon and its metabolites. nih.gov |

| Phytoremediation | Use of plants to remove or degrade contaminants. | A promising technique for the elimination of endocrine-disrupting compounds. mdpi.com |

| Advanced Oxidation Processes (AOPs) | Use of strong oxidizing agents to degrade pollutants. | Ag3PO4/SnO2 nanocomposites achieved over 97% degradation of Isoproturon. nih.gov |

Global Monitoring and Comparative Studies of Environmental Occurrence

The widespread use of Isoproturon in the past has led to its detection in various environmental compartments across the globe. It has been frequently found in groundwater and surface waters in Europe, often exceeding regulatory limits. who.int For instance, concentrations between 0.1 and 0.125 µ g/litre have been recorded in German surface water. who.int

However, there is a scarcity of comprehensive global monitoring data specifically for this compound. While some studies have detected its presence, a systematic global assessment is lacking. Comparative studies across different geographical regions with varying agricultural practices and environmental conditions are needed to understand the global distribution and fate of this metabolite.

Future research efforts should establish extensive monitoring programs to quantify the levels of this compound in various environmental matrices, including soil, water, and sediment, on a global scale. This data is essential for assessing the extent of contamination, identifying hotspots, and evaluating the effectiveness of regulatory measures and remediation efforts.

Application of Molecular Biology and Omics Technologies in Degradation Research

The advent of molecular biology and "omics" technologies has revolutionized the study of microbial degradation of pollutants. These tools offer powerful insights into the genetic and functional basis of herbicide metabolism.

Genomics and comparative genomic analysis have been instrumental in identifying the genes responsible for Isoproturon degradation. For example, the pdmAB genes, encoding for N-demethylase, have been identified as key players in the initial demethylation of Isoproturon. researchgate.net Further genomic studies have revealed the complete set of genes involved in the Isoproturon catabolic pathway in sphingomonads, including a novel hydrolase gene (ddhA) and an aniline (B41778) dioxygenase gene cluster. nih.gov

Proteomics , the large-scale study of proteins, can help in understanding the enzymatic machinery involved in the degradation process. While not extensively applied to this compound degradation specifically, proteomics has been used in broader anthropological and environmental studies to identify proteins resistant to degradation. brieflands.com

Future research should increasingly apply a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of this compound degradation. This will not only help in elucidating the complete degradation pathways but also in identifying the key microbial players and the regulatory networks that govern these processes. Such knowledge is invaluable for developing more effective bioremediation strategies.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Isoproturon-didemethyl in environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used due to their sensitivity and specificity. For soil samples, solid-phase extraction (SPE) is recommended to minimize matrix interference. Validation should include recovery tests (70–120%) and limits of detection (LOD) below 0.1 µg/L .

Q. How does soil pH influence the environmental persistence of this compound?

Studies show that this compound degradation is pH-dependent, with optimal degradation occurring in neutral to slightly alkaline soils (pH 7–7.5). Acidic soils (pH <6) significantly inhibit microbial activity, prolonging half-life. Experimental designs should incorporate pH-adjusted microcosms to isolate pH effects from other variables .

Q. What are the primary metabolic pathways of this compound in agricultural soils?

The compound undergoes hydroxylation and demethylation via microbial action, producing non-toxic metabolites like 4-isopropylphenylurea. Pathway analysis requires isotopic labeling (e.g., ¹⁴C-tracers) and metabolite profiling using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can microbial community dynamics explain spatial variability in this compound degradation rates?

Spatial heterogeneity in degradation is linked to the abundance of Sphingomonas spp., which exhibit strain-specific pH optima. Denaturing gradient gel electrophoresis (DGGE) of 16S rRNA and enrichment culturing can identify dominant degraders. Field studies should pair degradation kinetics with microbial population data to resolve site-specific discrepancies .

Q. What experimental designs reconcile contradictions between lab and field data on this compound degradation?

Lab studies often overlook soil heterogeneity and microbial competition. A hybrid approach combining microcosm experiments (controlled pH, temperature) with in situ mesocosms is advised. Statistical models (e.g., mixed-effects regression) can account for confounding variables like organic matter content .

Q. How do co-occurring herbicides affect the enzymatic degradation of this compound?

Competitive inhibition has been observed with structurally similar phenyl-urea herbicides. Enzyme kinetics assays (e.g., Michaelis-Menten parameters for cytochrome P450 enzymes) and metagenomic profiling of degradative genes (e.g., ipuD) are critical to assess substrate specificity .

Methodological Guidance

Q. How should researchers optimize microbial enrichment cultures for isolating this compound-degrading strains?

Use minimal salt media supplemented with this compound as the sole carbon source. Monitor degradation via UV-spectroscopy and confirm strain efficacy through 16S rRNA sequencing. pH buffering (7.0–7.5) is essential to maintain Sphingomonas activity .

Q. What statistical approaches are suitable for analyzing spatial variability in degradation data?

Geostatistical tools (e.g., kriging) can map degradation "hotspots" across fields. Multivariate analysis (PCA or RDA) links degradation rates to environmental variables (pH, microbial diversity). Replicate sampling (n ≥5 per site) reduces Type I/II errors in hypothesis testing .

Data Interpretation and Reporting

Q. How to address non-linear degradation kinetics in this compound studies?

Biphasic models (e.g., first-order followed by zero-order kinetics) better fit data where microbial adaptation occurs. Report lag phases, half-lives, and R² values for model comparisons. Use Akaike’s Information Criterion (AIC) to select the best-fit model .

Q. What criteria validate the ecological relevance of lab-based degradation studies?

Cross-validate results with field mesocosm experiments and include negative controls (sterilized soil) to distinguish biotic vs. abiotic degradation. Publish raw data on public repositories (e.g., Zenodo) to enable meta-analyses .

Tables for Comparative Analysis

Table 1: Degradation Rates of this compound Under Varying pH Conditions

| pH | Half-life (days) | Dominant Microbial Taxa | Method Used |

|---|---|---|---|

| 5.0 | 120 | Pseudomonas spp. | LC-MS/MS, DGGE |

| 7.0 | 25 | Sphingomonas spp. | ¹⁴C-Tracing, HRMS |

| 8.5 | 40 | Mixed community | Microcosm + PCA |

Table 2: Key Enzymes and Genes Involved in this compound Degradation

| Enzyme | Gene | Function | pH Optimum |

|---|---|---|---|

| Cytochrome P450 | ipuD | Demethylation | 7.2 |

| Hydrolase | hylA | Cleavage of urea side-chain | 7.5 |

Retrosynthesis Analysis